molecular formula C11H14BrNO3S B14917649 Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate

Cat. No.: B14917649
M. Wt: 320.20 g/mol
InChI Key: NBMQPVISIIUCNM-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene oxides or sulfoxides.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is unique due to the presence of both an amide and an ester functional group, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups with the thiophene ring enhances its versatility in various applications.

Biological Activity

Methyl 4-(5-bromo-N-methylthiophene-2-carboxamido)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including enzyme inhibition, antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a bromine atom and a carboxamide functional group. The synthesis typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate amines and subsequent esterification to yield the final product. The synthesis pathway can be summarized as follows:

  • Starting Material : 5-bromothiophene-2-carboxylic acid.
  • Reagents : Coupling reagents (e.g., titanium tetrachloride) and solvents (e.g., pyridine).
  • Final Product : this compound.

Enzyme Inhibition

This compound exhibits notable inhibitory activity against various enzymes, particularly histone deacetylases (HDACs). HDACs play crucial roles in epigenetic regulation and are implicated in several diseases, including cancer. The compound's mechanism of action involves binding to the active site of HDACs, leading to increased acetylation of histones, which can result in altered gene expression profiles.

In vitro studies have shown that this compound can significantly reduce the viability of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis, by inhibiting SmHDAC8 activity. At concentrations as low as 10 μM, it has been observed to cause a 50% reduction in parasite viability within seven days .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. Preliminary studies indicate that it possesses activity against various strains of Escherichia coli, particularly those producing extended-spectrum beta-lactamases (ESBLs). The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively at concentrations ranging from 10 to 50 mg/well .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene ring or alterations in the carboxamide moiety can lead to significant changes in biological activity.

Compound VariantActivity LevelComments
Original CompoundHighEffective against HDACs and bacteria
Bromine SubstitutedModerateRetains some activity but less potent
Unsubstituted ThiopheneLowSignificantly reduced activity

Case Studies

  • Inhibition of S. mansoni : A study demonstrated that at a concentration of 50 μM, this compound caused immediate loss of viability in S. mansoni within 24 hours, highlighting its potential as an antiparasitic agent .
  • Antibacterial Activity : Another investigation into its antibacterial properties revealed that compounds similar to this compound exhibited zones of inhibition against ESBL-producing E. coli, suggesting its utility in treating resistant bacterial infections .

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

methyl 4-[(5-bromothiophene-2-carbonyl)-methylamino]butanoate

InChI

InChI=1S/C11H14BrNO3S/c1-13(7-3-4-10(14)16-2)11(15)8-5-6-9(12)17-8/h5-6H,3-4,7H2,1-2H3

InChI Key

NBMQPVISIIUCNM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)OC)C(=O)C1=CC=C(S1)Br

Origin of Product

United States

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